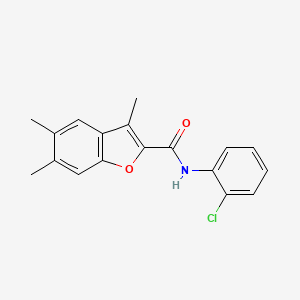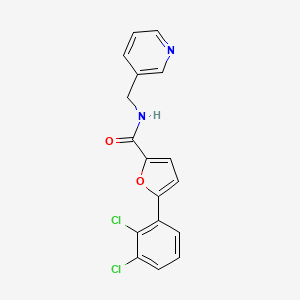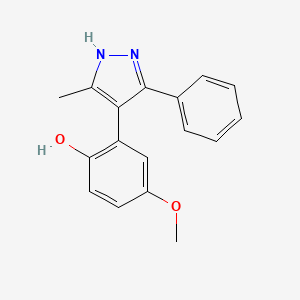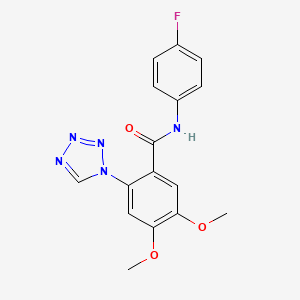
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BRD-7929, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which is involved in the progression of cancer and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, future studies could explore the potential of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and proteins in disease progression.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been optimized to produce high yields of pure compound with minimal side products.
Scientific Research Applications
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical studies.
properties
IUPAC Name |
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKGABDGHWAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)


![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)
